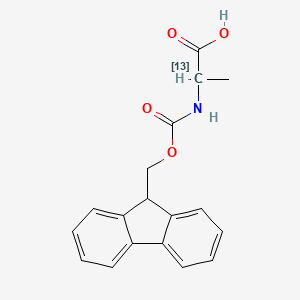

9H-フルオレン-9-イルメトキシカルボニルアミノ)(2-13C)プロパン酸

説明

Fmoc-Ala-OH (2-13C) is a derivative of the amino acid alanine, which is protected by the fluorenylmethoxycarbonyl (Fmoc) group . It is used in peptide synthesis and proteomics studies . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions .

Molecular Structure Analysis

The molecular formula of Fmoc-Ala-OH (2-13C) is CH313CH(NH-Fmoc)CO2H . This indicates that the compound contains a 13C-labeled carbon atom .Chemical Reactions Analysis

The Fmoc group in Fmoc-Ala-OH (2-13C) can be removed under basic conditions, such as with piperidine . This property is crucial in solid-phase peptide synthesis, where the Fmoc group is used to protect the amino group during the assembly of the peptide chain .Physical and Chemical Properties Analysis

Fmoc-Ala-OH (2-13C) is a solid substance . Its melting point is reported to be between 147-153 °C . The compound has an optical activity of [α]20/D -18°, c = 1 in DMF .科学的研究の応用

Fmoc-Ala-OH (2-13C) 科学研究への応用

ペプチド合成: Fmoc-Ala-OH (2-13C) は、ペプチド合成において一般的な構成単位として使用されます。その用途には、トリアゾロペプチドおよびアザペプチドの調製、ならびに標準的な Fmoc ソリッドフェーズ合成を用いたビスカチオン性ポルフィリンペプチドの合成が含まれます。 この化合物は、マンニッヒ付加体をアジリジン化することなくα-ハロゲン化アミドに変換することを可能にする .

構造研究のための同位体標識: 炭素-13 (13C) で同位体標識された Fmoc-Ala-OH (2-13C) は、分子間相互作用および構造研究に役立ちます。 分光法で観察した場合、ペプチドとタンパク質のダイナミクスとコンフォメーション変化に関する洞察を提供する.

創薬: 創薬において、Fmoc-Ala-OH (2-13C) は、天然の生物活性化合物を模倣するペプチドを合成したり、安定性と有効性を高めた新規のペプチドベースの薬剤を作成したりするために使用できます.

クロマトグラフィーおよび質量分析: この化合物は、クロマトグラフィーまたは質量分析の用途でも使用され、サンプル操作の要件を満たし、複雑な混合物の分離と識別に役立ちます .

プロテオミクス研究: Fmoc-Ala-OH (2-13C) は、プロテオミクス研究において、ペプチドを標識するために使用され、タンパク質の発現、修飾、および相互作用の研究を容易にします.

代謝研究: 13C 標識により、代謝研究におけるトレーシングが可能になり、研究者は代謝経路とフラックスを理解し、代謝産物への13C の取り込みを追跡することができます.

Safety and Hazards

作用機序

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis for the protection of amino groups .

Mode of Action

The Fmoc group in Fmoc-Ala-OH (2-13C) acts as a protective group for the amino acid alanine during peptide synthesis . It prevents unwanted side reactions by temporarily blocking the reactive sites on the amino acid . The Fmoc group can be selectively removed under mildly basic conditions, allowing the continuation of the peptide chain .

Biochemical Pathways

Fmoc-Ala-OH (2-13C) is involved in the biochemical pathway of peptide synthesis . The Fmoc group protects the amino group of alanine, allowing the carboxyl group to react with the amino group of another amino acid or peptide. After the formation of the peptide bond, the Fmoc group is removed, exposing the amino group for further reactions .

Result of Action

The result of the action of Fmoc-Ala-OH (2-13C) is the formation of a peptide bond without unwanted side reactions . This allows for the synthesis of peptides with a specific sequence of amino acids .

Action Environment

The action of Fmoc-Ala-OH (2-13C) is influenced by the conditions of the peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the Fmoc protection and deprotection steps .

生化学分析

Biochemical Properties

Fmoc-Ala-OH (2-13C) plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is a protecting group for the amino group of alanine, which can be removed under basic conditions, typically using piperidine. This compound interacts with various enzymes and proteins during peptide synthesis. For instance, it is used in the synthesis of triazolopeptides and azapeptides, where it interacts with enzymes involved in peptide bond formation . The stable isotope labeling with 13C allows for precise tracking of the compound in metabolic studies, providing insights into enzyme-substrate interactions and protein dynamics.

Cellular Effects

Fmoc-Ala-OH (2-13C) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into peptides can affect the function of the resulting proteins, potentially altering their activity and interactions with other cellular components. For example, in studies involving solid-phase peptide synthesis, the presence of Fmoc-Ala-OH (2-13C) can impact the efficiency of peptide assembly and the stability of the synthesized peptides . Additionally, the labeled alanine can be used to study metabolic flux and the incorporation of alanine into cellular proteins, providing valuable information on cellular metabolism and protein turnover.

Molecular Mechanism

At the molecular level, Fmoc-Ala-OH (2-13C) exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during peptide assembly. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, facilitated by enzymes such as peptide synthetases . The stable isotope labeling with 13C allows for detailed analysis of these interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing insights into the binding interactions and conformational changes of the peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-Ala-OH (2-13C) can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation of the Fmoc group can occur, impacting the efficiency of peptide synthesis. Long-term studies have shown that the presence of Fmoc-Ala-OH (2-13C) can influence cellular function, with potential effects on protein synthesis and metabolic pathways observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Fmoc-Ala-OH (2-13C) can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study metabolic pathways and protein interactions without significant adverse effects . At high doses, toxic effects may be observed, including disruptions in cellular metabolism and protein synthesis. Threshold effects have been noted, where the impact of the compound on cellular function becomes more pronounced at higher concentrations, potentially leading to adverse outcomes.

Metabolic Pathways

Fmoc-Ala-OH (2-13C) is involved in various metabolic pathways, particularly those related to amino acid metabolism and protein synthesis. The labeled alanine can be incorporated into proteins, allowing for detailed analysis of metabolic flux and the dynamics of protein turnover . Enzymes such as alanine transaminase play a role in the metabolism of alanine, facilitating its conversion to pyruvate and its incorporation into the tricarboxylic acid (TCA) cycle. The stable isotope labeling with 13C enables precise tracking of these metabolic processes, providing valuable insights into cellular metabolism.

Transport and Distribution

Within cells and tissues, Fmoc-Ala-OH (2-13C) is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and incorporated into proteins during peptide synthesis . Its distribution within tissues can be influenced by factors such as blood flow and tissue-specific expression of transporters. The stable isotope labeling allows for detailed analysis of the compound’s localization and accumulation within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of Fmoc-Ala-OH (2-13C) can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the incorporation of labeled alanine into mitochondrial proteins can provide insights into mitochondrial function and dynamics. The stable isotope labeling allows for precise tracking of the compound within subcellular compartments, providing valuable information on its role in cellular processes.

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218719 | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142948-11-6 | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142948-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。